5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with ethoxy and methyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction typically involves heating the starting materials with sodium methoxide in butanol under reflux conditions. The choice of acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzylamine in the presence of a base like sodium methoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of amino groups or other substituents.
Scientific Research Applications
5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands for metal complexes.
Mechanism of Action
The mechanism of action of 5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate signaling pathways involved in cell proliferation, survival, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar structure but lacks the ethoxy and methyl substituents.
Pyrido[2,3-d]pyrimidin-7-one: Similar structure with variations in the position of functional groups.
Pyrimidino[4,5-d][1,3]oxazine: Contains an additional fused oxazine ring.
Uniqueness
5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the ethoxy and methyl groups can enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds.
Biological Activity
5-Ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The compound features a pyrido[2,3-d]pyrimidine core with an ethoxy group and a methyl group attached to the nitrogen-containing ring system. Its molecular formula is C10H12N2O2.
Synthesis Methods:
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Condensation Reactions: Using sodium methoxide as a catalyst in dimethylformamide (DMF) under reflux conditions.
- Oxidation Reactions: Employing oxidizing agents like m-chloroperbenzoic acid to facilitate specific transformations.
Biological Activities
Research indicates that this compound exhibits significant biological activity across various domains:
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several bacterial strains including E. coli and S. aureus. Studies have shown that it can inhibit bacterial growth at varying concentrations:
- Minimum Inhibitory Concentration (MIC): Effective at concentrations as low as 200 µg/mL against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
This compound has demonstrated antiproliferative effects against various cancer cell lines. The mechanism of action is thought to involve:
- Inhibition of Protein Kinases: Particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
A comparative study highlighted its efficacy against different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.09 |
A549 | 0.03 |
Colo-205 | 0.01 |
A2780 | 0.12 |
Other Biological Activities
The compound has also been investigated for additional pharmacological properties:
- Anti-inflammatory Effects: Exhibits potential in reducing inflammation markers.
- Antioxidant Properties: Demonstrated capacity to scavenge free radicals in vitro.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Anticancer Study : A study published in PMC reported that derivatives of pyrido[2,3-d]pyrimidine showed promising anticancer activity against HepG2 and HCT-116 cells, with significant cytotoxicity observed at concentrations around 250 μM after 72 hours .
- Antimicrobial Efficacy : Research highlighted the effectiveness of the compound against E. faecalis, showing a maximum cytotoxicity rate of 67% at 250 μM after exposure .
- Mechanism Exploration : Investigations into the mechanism revealed that the compound could modulate various biological targets by inhibiting specific enzymes involved in critical signaling pathways .
Properties
CAS No. |
1105195-62-7 |
---|---|
Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-6-4-5-11-8-7(6)9(14)12-10(15)13(8)2/h4-5H,3H2,1-2H3,(H,12,14,15) |
InChI Key |
VHUJKDYAVQZOHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=O)NC(=O)N(C2=NC=C1)C |
Origin of Product |
United States |
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